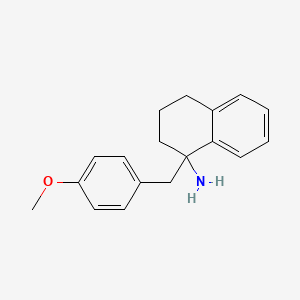
4-Quinolinecarboxylic acid, 2-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxylic acid, 2-(phenylamino)- typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward approach to obtaining quinoline derivatives. Another common method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 5-aryl-2,3-dihydro-2,3-furandiones to yield β-aroylpyruvoyl hydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Quinolinecarboxylic acid, 2-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The products of these reactions vary widely depending on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
4-Quinolinecarboxylic acid, 2-(phenylamino)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(phenylamino)- involves its interaction with specific molecular targets. For instance, it has been studied as a histone deacetylase inhibitor, which can modulate gene expression by altering the acetylation status of histone proteins . This modulation can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
- 2-Phenylquinoline-4-carboxylic acid
- 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
Comparison: 4-Quinolinecarboxylic acid, 2-(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it has shown selective inhibition of certain enzymes, such as histone deacetylases, which is not commonly observed in other similar compounds .
Propriétés
Numéro CAS |
171204-15-2 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-anilinoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-10-15(17-11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H,17,18)(H,19,20) |
Clé InChI |
MPKDFVOXJKFNDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)


![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)






![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)


